2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Overview
Description
RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound has shown significant selectivity for TRPV4 over other related ion channels such as TRPV1, TRPV3, and TRPM8 . The molecular formula of RN 9893 hydrochloride is C21H23F3N4O5S • HCl, and it has a molecular weight of 537.0 .
Mechanism of Action
Target of Action
RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) receptor . The TRPV4 receptor is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide variety of physiological processes. The TRPV4 receptor is known to play a crucial role in maintaining cellular homeostasis and responding to environmental stimuli .
Mode of Action
RN 9893 hydrochloride interacts with the TRPV4 receptor, inhibiting its activity . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor’s activity, are 0.42 μM for humans and 0.66 μM for rats . This indicates that RN 9893 hydrochloride has a strong affinity for the TRPV4 receptor and can effectively inhibit its function.
Biochemical Pathways
These could include pathways involved in osmotic regulation, mechanosensation, and pain perception, among others .
Pharmacokinetics
It is noted that rn 9893 hydrochloride is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of RN 9893 hydrochloride’s action primarily involve the inhibition of TRPV4 receptor activity. By blocking this receptor, RN 9893 hydrochloride can potentially modulate various physiological processes regulated by TRPV4, such as osmotic regulation and pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RN 9893 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as nitro, trifluoromethyl, and sulfonyl groups are introduced through nitration, trifluoromethylation, and sulfonylation reactions, respectively.
Final assembly: The final compound is assembled by coupling the core structure with the functional groups under controlled conditions.
Industrial Production Methods: Industrial production of RN 9893 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to enhance reaction rates and selectivity.
Catalysts and solvents: Selected to improve reaction efficiency and minimize by-products.
Purification: Techniques such as crystallization, filtration, and chromatography are used to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: RN 9893 hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
RN 9893 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV4 ion channel and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of TRPV4 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions such as pain, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting TRPV4 and related ion channels.
Comparison with Similar Compounds
RN 9893 hydrochloride is unique in its high selectivity and potency for the TRPV4 ion channel compared to other similar compounds. Some similar compounds include:
GSK2193874: Another TRPV4 antagonist with lower selectivity.
HC-067047: A TRPV4 antagonist with different binding affinity and selectivity profile.
RN1734: A TRPV4 antagonist with distinct chemical structure and selectivity.
RN 9893 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
The compound 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide; hydrochloride (CAS No. 1803003-68-0) is a complex organic molecule with significant implications in pharmaceutical research. Its unique structural features, including a nitro group, sulfonyl group, and trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 500.5 g/mol. The presence of various functional groups enhances its reactivity and potential interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClF₃N₄O₃S |
Molecular Weight | 455.5 g/mol |
CAS Number | 1803003-68-0 |
IUPAC Name | 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide |
InChI | InChI=1S/C21H23F3N4O5S/... |
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Can undergo reduction to form amines, potentially interacting with various biological pathways.
- Sulfonamide Moiety : Engages in nucleophilic substitution reactions, which may influence enzyme activity.
- Trifluoromethyl Group : Enhances lipophilicity, affecting membrane permeability and receptor interactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant activity in both oncology and neurology. Its potential interactions include:
- Cancer Cell Proliferation : The compound's structure suggests it may inhibit pathways involved in tumor growth.
- Neurotransmitter Modulation : The piperazine ring is often linked to neuroactive compounds, indicating possible applications in treating neurological disorders.
Case Studies
- In Vitro Studies : Initial tests have shown that the compound displays cytotoxic effects against specific cancer cell lines. For instance, it was evaluated using MTT assays, revealing varying degrees of inhibition depending on the concentration used.
- Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities with various receptors. These studies provide insights into how the compound could interact at the molecular level with targets relevant to cancer therapy and neurological conditions.
Comparative Analysis
The uniqueness of this compound lies in its combination of functional groups, which may enhance its pharmacological profile compared to similar compounds. Below is a comparison table highlighting other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide | Sulfonamide and piperazine | Lacks nitro group |
1-[bis(4-fluorophenyl)methyl]-4-[2-(3-methoxyphenyl)methyl]piperazine | Piperazine and aromatic rings | Different substituents |
5-(dimethylamino)-1,3-benzodioxole | Contains dioxole and amine | Lacks sulfonamide and trifluoromethyl groups |
Properties
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
Record name | RN-9893 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109450-40-8 | |
Record name | RN-9893 HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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